

# Potential GSK805 off-target effects in research

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## Compound of Interest

Compound Name: GSK805  
Cat. No.: B15606167

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## Technical Support Center: GSK805

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **GSK805**, a potent and orally bioavailable ROR $\gamma$ t inhibitor. The focus is on addressing potential off-target effects that may be encountered during experimentation.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **GSK805**?

A1: **GSK805** is an inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (ROR $\gamma$ t). ROR $\gamma$ t is a key transcription factor essential for the differentiation and function of T helper 17 (Th17) cells. By inhibiting ROR $\gamma$ t, **GSK805** suppresses the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17), which are heavily implicated in various autoimmune and inflammatory diseases.[1][2]

Q2: What are the known on-target effects of **GSK805** in cellular and in vivo models?

A2: In preclinical studies, **GSK805** has demonstrated several on-target effects consistent with ROR $\gamma$ t inhibition:

- Inhibition of Th17 Cell Differentiation: **GSK805** effectively inhibits the differentiation of naive CD4+ T cells into Th17 cells.[1][3]
- Reduced IL-17 Production: Treatment with **GSK805** leads to a significant decrease in the secretion of IL-17 from Th17 cells.[1][4]
- Amelioration of Autoimmune Disease Models: **GSK805** has shown efficacy in animal models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, and in models of colitis.[1][4]
- Selective Targeting of Th17 Cells over ILC3s: Studies have shown that transient inhibition of RORyt with **GSK805** can selectively reduce Th17 cell responses while preserving the function of Group 3 Innate Lymphoid Cells (ILC3s), which are also RORyt-dependent and important for intestinal immunity.[4]

Q3: My experimental results are inconsistent with the expected phenotype of RORyt inhibition. Could off-target effects be the cause?

A3: While **GSK805** is a potent RORyt inhibitor, it is possible that unexpected experimental outcomes could be due to off-target effects. Small molecule inhibitors can sometimes interact with other proteins, such as kinases or other nuclear receptors, leading to unintended biological consequences. To investigate this, it is recommended to perform a series of validation experiments as outlined in the troubleshooting guides below.

Q4: I am observing significant cell toxicity at concentrations expected to be selective for RORyt. What could be the reason?

A4: High levels of cytotoxicity could be due to several factors. The inhibitor may have potent off-target effects on proteins essential for cell survival. It is crucial to determine the lowest effective concentration that inhibits RORyt without causing excessive toxicity. Additionally, ensure that the vehicle (e.g., DMSO) concentration is not contributing to the observed toxicity.

## Troubleshooting Guides

### Issue 1: Unexpected Phenotypic Changes Not Attributable to RORyt Inhibition

If you observe cellular phenotypes that are not consistent with the known functions of RORyt, consider the following troubleshooting steps:

- **Validate with an Alternative RORyt Inhibitor:** Use a structurally different RORyt inhibitor to see if the same phenotype is produced. If the phenotype is unique to **GSK805**, it is more likely to be an off-target effect.
- **Perform a Rescue Experiment:** If possible, transfect cells with a constitutively active form of a suspected off-target protein to see if the phenotype can be reversed.
- **Conduct a Kinase Selectivity Profile:** Since many inhibitors have off-target effects on kinases, screening **GSK805** against a broad panel of kinases can identify potential off-target interactions.
- **Utilize Proteomics Approaches:** Techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can identify proteins that physically interact with **GSK805** in a cellular context.

## Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity

If the in vitro inhibitory concentration (e.g., IC<sub>50</sub> in a biochemical assay) of **GSK805** does not correlate with its activity in cellular assays, consider these points:

- **Cell Permeability:** Ensure that **GSK805** is effectively entering your cells of interest.
- **Efflux Pumps:** The target cells might express high levels of drug efflux pumps (e.g., P-glycoprotein) that actively remove the compound. This can be tested by co-administering a known efflux pump inhibitor.
- **Compound Stability:** Verify the stability of **GSK805** in your cell culture medium over the time course of your experiment.

## Data Presentation

### Table 1: On-Target Potency of GSK805

Target	Assay Type	Value	Reference
RORy	Biochemical	pIC50 = 8.4	[3]
Th17 Cell Differentiation	Cellular	pIC50 > 8.2	[3]

## Table 2: Example Data from a Kinase Selectivity Profile

The following table is a hypothetical representation of data from a kinase selectivity screen to illustrate how off-target kinase interactions for an inhibitor might be presented. Note: This is not actual data for **GSK805**.

Kinase Target	% Inhibition @ 1 $\mu$ M	IC50 (nM)
RORyt (On-Target)	98%	40
Kinase A	75%	250
Kinase B	52%	800
Kinase C	15%	>10,000
Kinase D	5%	>10,000

## Experimental Protocols

### Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of **GSK805** by screening it against a large panel of kinases.

Methodology:

- Compound Preparation: Prepare **GSK805** at a concentration significantly higher than its on-target IC50 (e.g., 1  $\mu$ M).
- Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.

- **Binding Assay:** The service will typically perform a competition binding assay where **GSK805** competes with a labeled ligand for binding to each kinase in the panel.
- **Data Analysis:** The results are usually provided as a percentage of inhibition for each kinase at the tested concentration. A "hit" is defined as a kinase that is inhibited above a certain threshold (e.g., >50% inhibition).
- **Interpretation:** A selective inhibitor will show a high percentage of inhibition for the intended target and minimal inhibition for other kinases.

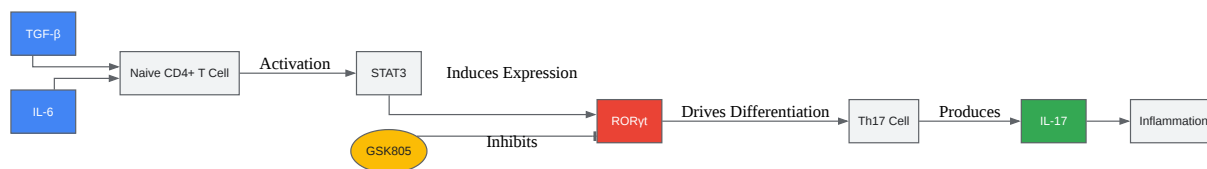
## Protocol 2: Cellular Thermal Shift Assay (CETSA)

**Objective:** To identify the cellular targets of **GSK805** by measuring changes in protein thermal stability upon compound binding.

**Methodology:**

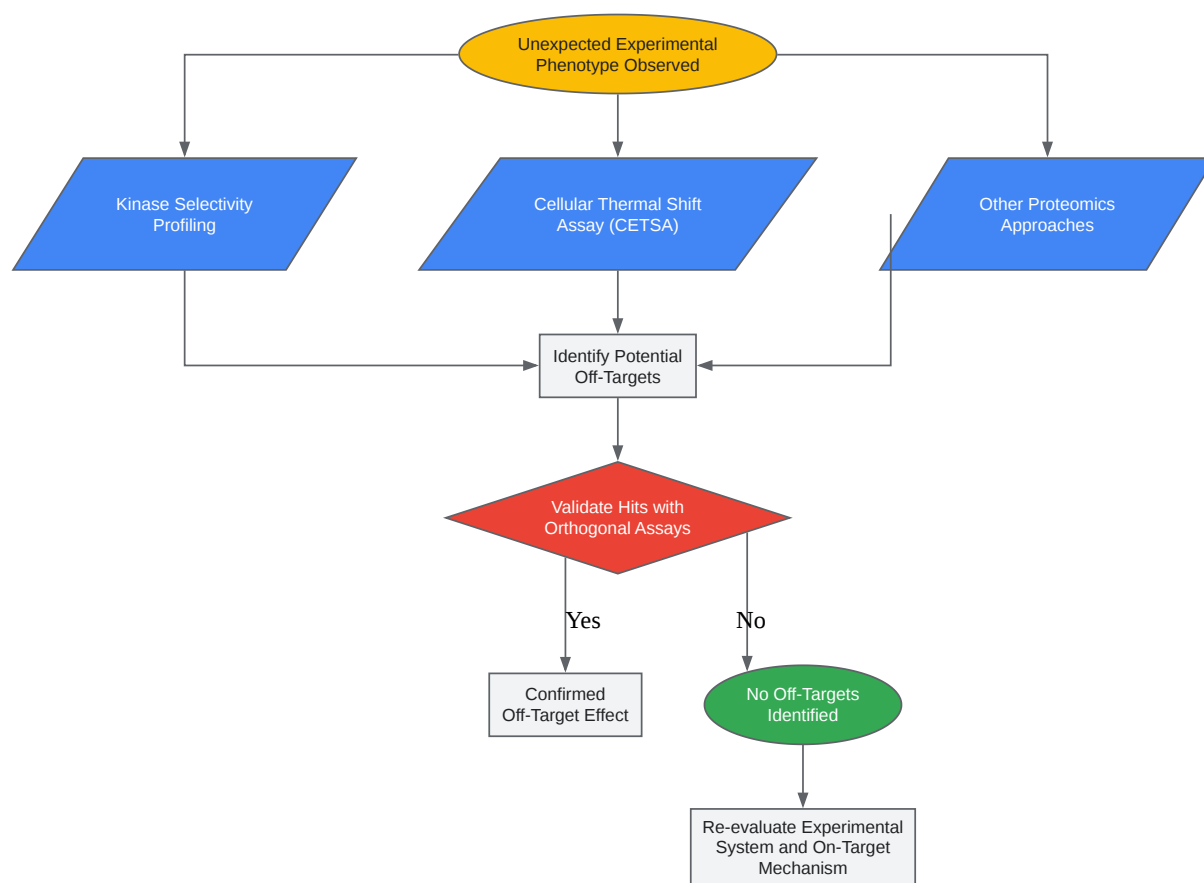
- **Cell Culture and Treatment:** Culture cells of interest and treat with **GSK805** or a vehicle control for a specified time.
- **Heat Shock:** Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
- **Cell Lysis:** Lyse the cells by freeze-thaw cycles.
- **Separation of Soluble and Aggregated Proteins:** Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
- **Protein Quantification and Analysis:** Collect the supernatant containing the soluble proteins. The amount of a specific protein remaining in the soluble fraction at each temperature can be quantified by Western blotting or mass spectrometry. A shift in the melting curve of a protein to a higher temperature in the presence of **GSK805** indicates a direct interaction.

## Visualizations



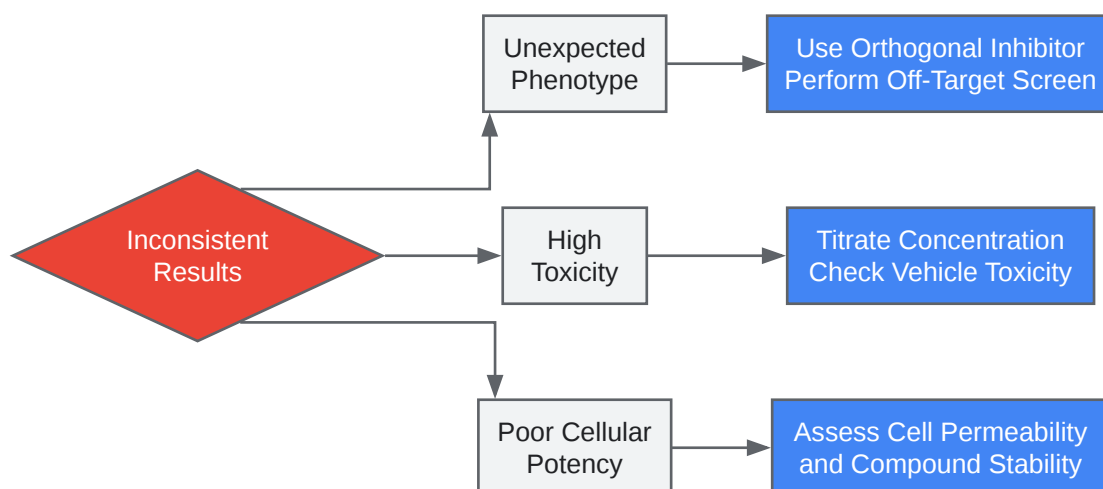
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Caption: RORyt signaling pathway and the inhibitory action of **GSK805**.



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Caption: Experimental workflow for identifying potential off-target effects.



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## References

- [1. tandfonline.com \[tandfonline.com\]](https://www.tandfonline.com)
- [2. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [3. High-throughput drug target discovery using a fully automated proteomics sample preparation platform - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [4. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks \[technologynetworks.com\]](https://www.technologynetworks.com/)
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